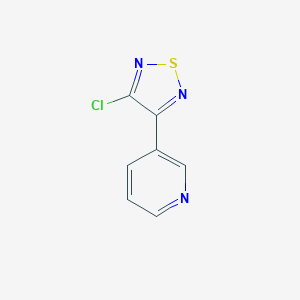

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

Description

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole (CAS: 131986-28-2) is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a chlorine atom at position 3 and a pyridin-3-yl group at position 2. Its molecular formula is C₇H₄ClN₃S, with a molecular weight of 197.64 g/mol . The compound is characterized by a planar thiadiazole ring fused with a pyridine moiety, contributing to its aromaticity and electronic properties. Key physical properties include a melting point of 56°C and storage recommendations under inert atmospheres at 2–8°C . It is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, such as antiarrhythmic agents .

Propriétés

IUPAC Name |

3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPNWGQBNRHIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440718 | |

| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131986-28-2 | |

| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(pyrid-3-yl)-1,2,5-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Solvent and Temperature Optimization

Reactions are optimally conducted in dimethylformamide (DMF) at 0–60°C for 1–20 hours. Elevated temperatures (>60°C) risk side reactions, including over-chlorination or decomposition, while prolonged durations (≥20 hours) reduce yields due to intermediate instability. Cold conditions (–10°C to 15°C) are preferred when using sulfur dichloride to minimize byproducts like 3,4-dichloro derivatives.

Table 1: Representative Conditions for Thiadiazole Formation

| Cyanoformimidate | SCl₂ (equiv) | Solvent | Temp (°C) | Time (h) | Product (Yield %) |

|---|---|---|---|---|---|

| Isopropyl | 3.0 | DMF | 25 | 16 | 3-Cl-4-O-iPr (72) |

| n-Propyl | 4.0 | Benzene | -5 to 25 | 6 | 3-Cl-4-O-nPr (65) |

| Benzyl | 2.5 | THF | 40 | 12 | 3-Cl-4-O-Bn (68) |

Adapted from Examples 2–3 and Example 4.

Hydrocarbonylation of 3-Chloro-4-hydroxy-1,2,5-thiadiazole

Functionalization via Alkylation

The 4-hydroxy intermediate serves as a versatile precursor for introducing diverse substituents. Treatment with hydrocarbonyl halides (R-X) in the presence of sodium carbonate or tertiary amines facilitates nucleophilic substitution, replacing the hydroxyl group with R. For pyridin-3-yl incorporation, pyridin-3-ylmethyl bromide or iodide could theoretically serve as the alkylating agent under modified conditions.

Table 2: Hydrocarbonylation Conditions and Outcomes

| Hydrocarbonyl Halide | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) |

|---|---|---|---|---|---|

| Benzyl bromide | Na₂CO₃ | DMF | 55–60 | 4 | 3-Cl-4-O-Bn (85) |

| Allyl chloride | Et₃N | Acetone | 70 | 6 | 3-Cl-4-O-Allyl (78) |

| β-Methoxyethyl iodide | NaHCO₃ | DMF | 60 | 3 | 3-Cl-4-O-(CH₂)₂OMe (70) |

Notably, the use of sodium iodide as a catalyst enhances reactivity by generating the more nucleophilic iodide intermediate in situ. For sterically hindered pyridinyl substrates, extended reaction times (8–12 hours) or elevated temperatures (80–90°C) may be required.

Lewis Acid-Mediated Ether Cleavage

Regeneration of 4-Hydroxy Intermediate

Aluminum chloride (AlCl₃) in toluene efficiently cleaves alkoxy groups from 3-chloro-4-OR-thiadiazoles, regenerating the 4-hydroxy compound. This reversibility permits iterative functionalization, enabling the introduction of complex substituents like pyridin-3-yl through sequential alkylation-dealkylation steps.

Table 3: Ether Cleavage Parameters

| Substrate | AlCl₃ (equiv) | Solvent | Temp (°C) | Time (h) | Recovery (%) |

|---|---|---|---|---|---|

| 3-Cl-4-O-iPr | 1.5 | Toluene | 110 | 2 | 89 |

| 3-Cl-4-O-Bn | 1.2 | Xylene | 130 | 3 | 82 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Cyanoformimidate cyclization offers direct access to 4-alkoxy derivatives (65–72% yields) but requires specialized precursors. Hydrocarbonylation provides broader substrate flexibility (70–85% yields) but depends on the availability of functionalized alkyl halides. Neither method has been explicitly applied to pyridinyl systems, suggesting that precursor synthesis or alternative coupling strategies (e.g., transition metal catalysis) may be necessary.

Functional Group Compatibility

The presence of basic nitrogen in pyridinyl groups may complicate reactions involving Lewis acids (e.g., AlCl₃) or strong bases (e.g., NaH). Polar aprotic solvents like DMF or acetonitrile are likely essential to solubilize pyridinyl intermediates during alkylation.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore peut être substitué par des nucléophiles tels que des amines, des thiols ou des alcoolates.

Oxydation et réduction : Le cycle thiadiazole peut être oxydé ou réduit dans des conditions spécifiques, conduisant à la formation de différents dérivés.

Réactions de couplage : Le composé peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura, où il réagit avec des acides boroniques en présence d'un catalyseur au palladium.

Réactifs et conditions courants

Réactions de substitution : Nucléophiles (amines, thiols), solvants (éthanol, dichlorométhane) et bases (triéthylamine).

Oxydation : Agents oxydants (peroxyde d'hydrogène, acide m-chloroperbenzoïque).

Réduction : Agents réducteurs (borohydrure de sodium, hydrure de lithium et d'aluminium).

Réactions de couplage : Acides boroniques, catalyseurs au palladium, bases (carbonate de potassium) et solvants (toluène, éthanol).

Principaux produits formés

Produits de substitution : 3-Amino-4-(pyridin-3-yl)-1,2,5-thiadiazole, 3-Thio-4-(pyridin-3-yl)-1,2,5-thiadiazole.

Produits d'oxydation : Sulfoxydes et sulfones.

Produits de réduction : Dérivés thiadiazoliques réduits.

Produits de couplage : Dérivés biaryliques.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action du 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole dépend de son application spécifique. En chimie médicinale, il peut agir comme un inhibiteur d'enzymes spécifiques en se liant à leurs sites actifs et en bloquant leur activité. Par exemple, en tant qu'inhibiteur de CDK, il peut interférer avec la progression du cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. For example, as a CDK inhibitor, it can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of 1,2,5-Thiadiazole Derivatives

Key Observations:

- Electronic Effects : The chlorine atom in this compound enhances electrophilicity at C3, facilitating nucleophilic substitution reactions, unlike methyl-substituted analogs (e.g., 3-(4-methylphenyl)-1,2,5-thiadiazole), which exhibit lower reactivity .

Comparison with Isomeric Thiadiazoles

1,3,4-Thiadiazole vs. 1,2,5-Thiadiazole

- 1,3,4-Thiadiazole Derivatives (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine):

- 1,2,5-Thiadiazole Derivatives :

- Higher aromatic stabilization due to symmetric N-S-N arrangement.

- Preferred in optoelectronic materials and persistent radical anions .

Activité Biologique

Overview

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a heterocyclic compound featuring a thiadiazole ring fused with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and in other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅ClN₄S, with a molecular weight of 202.66 g/mol. The presence of the chlorine atom and the pyridine moiety is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation. For instance, as an inhibitor of cyclin-dependent kinases (CDKs), it can disrupt normal cell cycle progression, leading to apoptosis in cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown effectiveness against various cancer cell lines:

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity of these compounds .

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess antimicrobial properties. The compound’s structural features allow it to interact with bacterial enzymes or cell membranes, potentially leading to bactericidal effects:

| Microorganism | Activity |

|---|---|

| Gram-positive bacteria | MIC = 31.25 µg/mL |

| Gram-negative bacteria | Variable efficacy; requires further study |

Case Studies and Research Findings

- In Vivo Studies : In animal models, this compound has been shown to reduce tumor growth significantly compared to control groups. For instance, studies involving xenograft models demonstrated a marked decrease in tumor size with the administration of this compound .

- Combination Therapies : The compound has been explored in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatments. Preliminary results suggest synergistic effects when used alongside conventional drugs like doxorubicin .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from 3-chloropyridine derivatives and thiosemicarbazides under dehydrating conditions such as phosphorus oxychloride (POCl₃). This method not only provides good yields but also allows for modifications that can enhance biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.